4-Fluorononan-5-one

Descripción

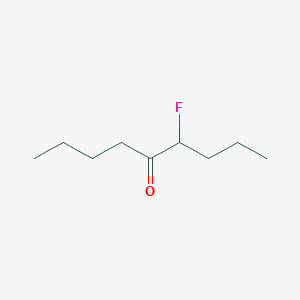

4-Fluorononan-5-one is a fluorinated aliphatic ketone with the molecular formula C₉H₁₇FO.

Propiedades

Número CAS |

101327-89-3 |

|---|---|

Fórmula molecular |

C9H17FO |

Peso molecular |

160.23 g/mol |

Nombre IUPAC |

4-fluorononan-5-one |

InChI |

InChI=1S/C9H17FO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |

Clave InChI |

HVFXMDJVVWOWSD-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C(CCC)F |

SMILES canónico |

CCCCC(=O)C(CCC)F |

Sinónimos |

5-Nonanone, 4-fluoro- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5-Fluoro-4-Chromanone

Structure: A fluorinated chromanone derivative with a benzopyran backbone. Key Differences:

- Aromaticity: The aromatic ring in 5-Fluoro-4-Chromanone enhances stability and alters UV absorption compared to the aliphatic chain of 4-Fluorononan-5-one.

- Reactivity: The electron-withdrawing fluorine in 5-Fluoro-4-Chromanone may activate the ketone for nucleophilic attacks, whereas in this compound, the fluorine’s inductive effect could polarize the carbonyl group differently due to the longer alkyl chain. Applications: Chromanone derivatives are often used in pharmaceuticals, whereas aliphatic fluoroketones like this compound may serve as intermediates in polymer or agrochemical synthesis .

(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one

Structure: A fluorinated furanone with a conjugated system and phenyl substituent. Key Differences:

- Polarity: The furanone ring and fluoromethylene group increase polarity, leading to higher boiling points (292°C) compared to this compound, which likely has a lower boiling point due to its aliphatic nature.

- Solubility: The aromatic and heterocyclic components enhance solubility in polar solvents, whereas this compound may exhibit higher lipophilicity .

Fluorinated Oxazolidinone Chiral Auxiliaries

Structure: Fluorinated oxazolidinones (e.g., (4S,5R)-4-iso-Propyl-5-(perfluorooctyl)-oxazolidin-2-one) are used in asymmetric synthesis. Key Differences:

- Functionality: Oxazolidinones act as chiral templates, whereas this compound lacks stereogenic centers, limiting its utility in enantioselective reactions.

Physicochemical and Environmental Properties

Physical Properties Comparison

Environmental and Toxicological Considerations

- Persistence: Fluorinated aliphatic ketones like this compound may exhibit environmental persistence due to C-F bond stability, akin to PFAS-related concerns noted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.